N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential applications in medicinal chemistry. This compound belongs to a class of thieno[3,4-c]pyrazoles and is characterized by the presence of an isoxazole moiety, which contributes to its biological activity.
This compound is primarily sourced from chemical suppliers and research institutions that specialize in organic synthesis. It is often used in scientific research related to drug development and pharmacology.
N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-3-carboxamide can be classified as:
The synthesis of N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-3-carboxamide involves several key steps:
The molecular structure of N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-3-carboxamide can be represented by its molecular formula:
Property | Value |
---|---|
Molecular Formula | CHFNOS |
Molecular Weight | 340.38 g/mol |
IUPAC Name | N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-3-carboxamide |
Canonical SMILES | CC1=C(C(=NO1)C2=CC=C(C=C2)F)C(=O)N(C(=O)C3=CC=CC=N3)C=1SCC=C1 |
The structure features a thieno-pyrazole core with a fluorinated phenyl group and an isoxazole ring, indicating potential for diverse interactions with biological targets.
N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions:
These reactions are crucial for modifying the compound for further studies or applications in drug development.
The mechanism of action for N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific biological targets:
Research into the precise molecular targets and pathways affected by this compound is ongoing, with implications for its use in treating specific diseases.
The physical properties of N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-3-carboxamide include:
Key chemical properties include:
N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-3-carboxamide has several scientific applications:
This compound represents a significant area of interest within pharmaceutical research due to its unique structure and potential applications in treating various medical conditions.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4